Cyclohexylbenzene

Lithium-ion battery Electrolyte additive Overcharge protection

Cyclohexylbenzene (CHB) delivers application-critical performance not achievable with generic aromatic solvents. In lithium-ion battery electrolytes, CHB electropolymerizes at a distinct potential versus biphenyl, forming a protective cathode film for precise overcharge protection. For phenol/cyclohexanone co-production, low methylcyclopentylbenzene (MCPB) impurity is essential to prevent downstream contamination of bisphenol-A and polycarbonate. Supplied with documented analytical certification verifying purity and controlled impurity profiles. Choose CHB where generic substitution would compromise battery safety or polymer-grade phenol quality.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 19016-95-6
Cat. No. B7769038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylbenzene
CAS19016-95-6
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeyIGARGHRYKHJQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylbenzene (CAS 19016-95-6): Core Properties and Procurement Baseline


Cyclohexylbenzene (CHB), also known as phenylcyclohexane, is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.25 g/mol [1]. It is a derivative of benzene with a cyclohexyl substituent, appearing as a colorless liquid at room temperature with a melting point of 7.3°C, a boiling point of 240.1°C, and a density of 0.982 g/cm³ [2]. The compound is characterized by a high logP value of 4.9, indicating strong hydrophobicity, and is insoluble in water but soluble in common organic solvents including alcohols, acetone, benzene, and hexane [3]. Commercially, CHB is available in multiple purity grades ranging from 97% to ≥99.9% by GC analysis, with higher-purity grades specifically demanded for liquid crystal and lithium-ion battery electrolyte applications [4].

Cyclohexylbenzene (CAS 19016-95-6): Why In-Class Substitution Without Analytical Verification Creates Performance and Safety Risk


Cyclohexylbenzene cannot be generically substituted by structurally similar aromatic hydrocarbons or alternative high-boiling solvents without compromising performance in critical applications. In lithium-ion battery electrolyte systems, the overcharge protection mechanism of CHB relies on a specific electrochemical polymerization potential that differs from even its closest analog biphenyl (BP), resulting in distinct polymer film morphology and cell impedance characteristics [1]. In selective hydrogenation processes for pollution abatement, CHB is the target product obtained from toxic biphenyl conversion, and its purity specifications directly affect downstream oxidation yield to phenol and cyclohexanone [2]. Furthermore, the presence of the isomer impurity methylcyclopentylbenzene (MCPB) at elevated concentrations can severely interfere with high-purity phenol applications such as bisphenol-A and polycarbonate production, necessitating rigorous impurity profile verification that varies by synthetic route and catalyst system [3]. These application-specific performance thresholds demand documented analytical certification rather than generic material interchange.

Cyclohexylbenzene (CAS 19016-95-6): Quantitative Differentiation Evidence for Scientific Selection


Cyclohexylbenzene vs. Biphenyl: Differentiated Overcharge Protection Performance in Lithium-Ion Battery Electrolytes

In lithium-ion battery electrolyte applications, cyclohexylbenzene (CHB) and biphenyl (BP) are both employed as electropolymerization additives for overcharge protection. However, CHB demonstrates a distinct polymerization potential and produces a polymer film with different impedance characteristics compared to BP. Co-use of CHB and BP has been investigated to achieve optimized overcharge protection profiles [1]. CHB electropolymerizes on the cathode at potentials lower than that required for electrolyte decomposition, forming a polymer layer between the separator and cathode that blocks further overcharging [2]. The additive causes a small but measurable capacity loss and impedance increase in real cells, though this can be mitigated when operating voltage remains well below the polymerization voltage threshold [2].

Lithium-ion battery Electrolyte additive Overcharge protection

Cyclohexylbenzene via Biphenyl Selective Hydrogenation: Catalyst Performance Metrics for Green Chemistry Procurement

Cyclohexylbenzene (CHB) can be produced via the selective hydrogenation of highly toxic biphenyl (BP), a process that converts carcinogenic aromatic hydrocarbons into a valuable chemical intermediate. Over a 20%Ni/SiO₂-300 catalyst, biphenyl conversion reaches 99.6% with a CHB yield of 99.3% under optimized conditions of 200°C, 3 MPa H₂ pressure, and 4 hours reaction time using isopropanol as solvent [1]. This performance is superior to that obtained with other transition metals (Fe, Cu, Co) as active sites on the same SiO₂ support [1]. Bimetallic Ni-Ru/SiO₂ catalysts further enhance selective hydrogenation through strong metal-support interactions, providing an alternative catalytic route for CHB production [2].

Catalysis Selective hydrogenation Green chemistry

Cyclohexylbenzene Synthesis via Benzene Hydroalkylation: Ru/Hβ vs. Alternative Catalyst Systems

Cyclohexylbenzene can be synthesized via benzene hydroalkylation using bifunctional molecular sieve catalysts. Comparative catalyst screening identified Ru/Hβ as the optimal catalyst system, achieving benzene conversion of 67.6% and CHB selectivity of 47.8% under optimized conditions of 2.5 MPa H₂ pressure at 200°C for 4 hours [1]. The performance is critically dependent on both metal activity and catalyst acidity [1]. Alternative catalyst systems including Pd-loaded zeolites (HZSM-5, H-IM-5, BETA, HMCM-49, HY) produce varying CHB selectivity profiles, with Pd/HZSM-5 showing 43.49% CHB selectivity at 15.40% benzene conversion [2]. The development of zeolite catalysts with high acid content and high mesoporous volume has been identified as critical for improving CHB preparation via this route [2].

Catalyst selection Benzene hydroalkylation Process optimization

Cyclohexylbenzene Purity Grade Differentiation: Impact on High-Performance Polymer and Liquid Crystal Applications

Cyclohexylbenzene is commercially available in multiple purity grades ranging from 97% to ≥99.9% (GC), with significant performance implications for end-use applications. Standard grades (97-98%) are suitable for general solvent and intermediate applications, while ultra-high purity grades (≥99.9%) are required for liquid crystal display materials where the compound's chemical stability, photochemical stability, and low viscosity are critical performance attributes [1]. In phenol and cyclohexanone production via CHB oxidation, the presence of methylcyclopentylbenzene (MCPB) impurity above threshold concentrations can contaminate downstream products, interfering with high-purity bisphenol-A and polycarbonate polymer manufacturing [2]. This necessitates specific impurity removal steps in the production process and requires procurement of CHB with documented low MCPB content for these sensitive applications [3].

Purity specification Liquid crystal materials Polymer grade

Cyclohexylbenzene Thermochemical and Phase Properties: Differentiated Solvent Performance in High-Temperature Applications

Cyclohexylbenzene exhibits thermochemical and phase properties that differentiate it from alternative high-boiling solvents. The compound has a boiling point of 240.1°C, which is significantly higher than conventional organic solvents used in battery electrolyte systems and enables its use as a thermally stable additive [1]. Experimental enthalpy of combustion, vaporization, and formation data for phenylbenzene (biphenyl), cyclohexylbenzene, and cyclohexylcyclohexane have been determined, establishing the thermochemical baseline for CHB relative to structural analogs [2]. In polymer processing applications, European manufacturers have reported 18% higher thermal stability in polyimide films when using CHB as the reaction solvent compared to traditional xylene-based solvent systems [3]. The compound exhibits a thermal conductivity of 0.12 W/(m·K) at 25°C and a vapor pressure of 25 Pa at 25°C, parameters that influence heat transfer and volatility in high-temperature solvent applications [4].

High boiling solvent Thermochemistry Polymer processing

Cyclohexylbenzene (CAS 19016-95-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lithium-Ion Battery Electrolyte Overcharge Protection Additive

Cyclohexylbenzene is employed as an electropolymerization additive in lithium-ion battery electrolytes, where it provides internal overcharge protection. When the battery enters an overcharge state, CHB electropolymerizes on the cathode at a potential lower than that required for electrolyte decomposition, forming a polymer film between the separator and cathode that blocks further overcharging . Selection between CHB and alternative additives such as biphenyl (BP) should be based on the desired polymerization potential and resulting film impedance characteristics, as these parameters differ between the two compounds [7].

Catalytic Conversion of Toxic Biphenyl to Valuable Cyclohexylbenzene Intermediate

CHB is the target product in selective hydrogenation processes that convert highly toxic and carcinogenic biphenyl (BP) into a valuable chemical intermediate. Using a 20%Ni/SiO₂-300 catalyst, this process achieves 99.6% BP conversion and 99.3% CHB yield at 200°C and 3 MPa H₂ pressure . This green chemistry application is particularly relevant for industrial facilities seeking to reduce carcinogenic aromatic hydrocarbon emissions while producing a marketable intermediate. Bimetallic Ni-Ru/SiO₂ catalysts offer an alternative catalytic route with enhanced performance through strong metal-support interactions [7].

High-Purity Phenol and Cyclohexanone Production via Oxidation

Cyclohexylbenzene serves as a precursor for the co-production of phenol and cyclohexanone via oxidation to cyclohexylbenzene hydroperoxide followed by acid-catalyzed cleavage, analogous to the cumene process . In this application, the purity of the CHB feedstock is critical, as the presence of methylcyclopentylbenzene (MCPB) impurity can contaminate downstream phenol and cyclohexanone products. Elevated MCPB concentrations interfere with high-purity bisphenol-A and polycarbonate polymer manufacturing, necessitating procurement of CHB with documented low MCPB content for these sensitive downstream applications [7].

High-Boiling Solvent for Polyimide Film Processing and Specialty Coatings

CHB functions as a high-boiling solvent (240.1°C) with applications in plastics, painting, and adhesives as a penetrant . In polyimide film production, using CHB as the reaction solvent has been reported to achieve 18% higher thermal stability in the final film compared to traditional xylene-based solvent systems [7]. The compound's thermal conductivity of 0.12 W/(m·K) and low vapor pressure of 25 Pa at 25°C make it suitable for high-temperature processing applications where controlled evaporation and heat transfer are required [8].

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